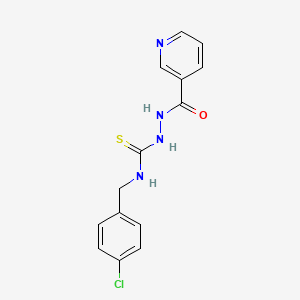

N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide and related compounds often involves condensation reactions. For example, the synthesis of N-(3-Chlorophenyl)hydrazinecarbothioamide was achieved by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate (Ramadan, 2019).

Molecular Structure Analysis

The molecular structure of similar compounds, like (Z)-N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide, shows a planar hydrazine–carbothioamide unit with intramolecular hydrogen bonding stabilizing the conformation (Jayakumar, Sithambaresan, & Kurup, 2011).

Chemical Reactions and Properties

N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, leading to the formation of different heterocyclic rings. For instance, its reaction with 2-(bis(methylthio)methylene)malononitrile results in various derivatives (Aly et al., 2018).

Physical Properties Analysis

The solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in different solvents like ethanol, ethylene glycol, and propylene glycol has been studied. Its solubility increases with temperature, indicating endothermic dissolution (Shakeel, Bhat, & Haq, 2014).

Chemical Properties Analysis

The compound's interaction with various solvents and its reactivity in different chemical environments offer insights into its chemical properties. For example, its solubility in cosolvent mixtures like PEG 400 + water has been extensively studied, providing valuable information for its formulation in pharmaceutical industries (Bhat, Haq, & Shakeel, 2014).

Scientific Research Applications

Solubility in Various Solvents

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an analogue of isoniazid, has been investigated for its solubility in different solvents such as ethanol, ethylene glycol, propylene glycol, polyethylene glycol-400, and isopropyl alcohol at temperatures ranging from 298.15 to 338.15 K. The solubility was found to increase with temperature in all solvents, with the highest solubility observed in polyethylene glycol-400 Shakeel et al., 2014.

Dissolution Thermodynamics

Studies on the solubility and dissolution thermodynamics of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in propylene glycol and water mixtures revealed that the dissolution process is endothermic and non-spontaneous, suggesting the need for specific conditions to enhance its solubility for pharmaceutical formulations Bhat et al., 2014.

Synthesis and Structural Studies

Crystal Structure and Properties

The synthesis and crystal structure of N-(pyridin-2-yl)hydrazinecarbothioamide have been detailed, along with its vibrational frequencies, non-linear optical properties, and molecular docking studies against bacterial strains, highlighting its potential in biological investigations Abu-Melha, 2018.

Novel Derivative Synthesis

Research into the synthesis of new classes of derivatives from hydrazinecarbothioamide has led to the creation of compounds with potential applications in dendrimer synthesis, showcasing the versatility of N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in polymer chemistry Darehkordi & Ghazi, 2013.

Biological and Medicinal Applications

Antioxidant Activity

Derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their antioxidant activities using the DPPH method, indicating the potential therapeutic applications of these compounds in managing oxidative stress-related conditions Barbuceanu et al., 2014.

Anticonvulsant Potential

N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been explored for their anticonvulsant activity, showing promising results in seizure models, which may lead to the development of new treatments for epilepsy Tripathi & Kumar, 2013.

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(pyridine-3-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4OS/c15-12-5-3-10(4-6-12)8-17-14(21)19-18-13(20)11-2-1-7-16-9-11/h1-7,9H,8H2,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSBZHQCEASRGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-chlorobenzyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504674.png)

![3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)

![4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)

![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)

![N-{2-[3-(aminocarbonyl)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5504709.png)

![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)

![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504761.png)

![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)

![8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504770.png)

![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)